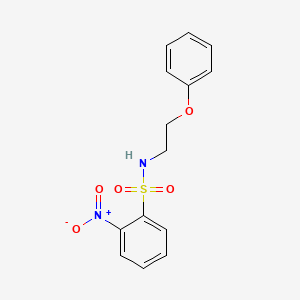

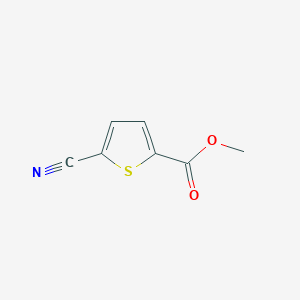

![molecular formula C15H20N2O3S2 B2660534 4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide CAS No. 852453-21-5](/img/structure/B2660534.png)

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Thiazoles are a type of organic compound that have a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . They are part of the azole heterocycles, which also include imidazoles and oxazoles . Thiazoles have been found in many biologically active compounds, such as sulfathiazole (an antimicrobial drug), Ritonavir (an antiretroviral drug), Abafungin (an antifungal drug), and Tiazofurin (an antineoplastic drug) .

Synthesis Analysis

The synthesis of thiazole derivatives often involves reactions with sulfur and nitrogen-containing compounds . For example, one method involves the reaction of 2-bromo-1-(4-methyl-2-(methylamino)thiazol-5-yl)ethan-1-one with heterocyclic amines, o-aminothiophenol, and thiosemicarbazone derivatives .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis

Thiazoles can undergo various chemical reactions due to their aromaticity. The ring has many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions can take place .Physical And Chemical Properties Analysis

Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Wirkmechanismus

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide exerts its biological effects by inhibiting the activity of PLK1, which is involved in several cellular processes, including mitosis, cytokinesis, and DNA damage response. Inhibition of PLK1 activity leads to cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the aggregation of amyloid-beta peptides by binding to the peptides and preventing their self-assembly into toxic oligomers.

Biochemical and Physiological Effects:

This compound has been shown to have potent anticancer activity in preclinical models, both in vitro and in vivo. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to tumor growth inhibition. In addition, this compound has been shown to inhibit the aggregation of amyloid-beta peptides, which are implicated in the pathogenesis of Alzheimer's disease.

Vorteile Und Einschränkungen Für Laborexperimente

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide has several advantages as a research tool, including its potency, selectivity, and specificity for PLK1. However, there are also limitations to its use, including its solubility and stability issues, which may affect its efficacy in vivo. In addition, this compound is a small molecule inhibitor, which may limit its ability to penetrate cell membranes and reach intracellular targets.

Zukünftige Richtungen

There are several potential future directions for the research and development of 4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide. One possible direction is the optimization of its pharmacokinetic properties to improve its efficacy in vivo. Another direction is the investigation of its potential use in combination with other anticancer agents to enhance its therapeutic effects. In addition, further studies are needed to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Synthesemethoden

The synthesis of 4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide involves several steps, including the reaction of 4-bromo-N-butylbenzenesulfonamide with 2-methyl-1,3-thiazole-4-carbaldehyde in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have anticancer activity by inhibiting the activity of polo-like kinase 1 (PLK1), a protein kinase that plays a crucial role in cell division. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, as it has been shown to inhibit the aggregation of amyloid-beta peptides.

Eigenschaften

IUPAC Name |

4-butoxy-N-[(2-methyl-1,3-thiazol-4-yl)methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3S2/c1-3-4-9-20-14-5-7-15(8-6-14)22(18,19)16-10-13-11-21-12(2)17-13/h5-8,11,16H,3-4,9-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTPXJBLIHQMVLK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=CSC(=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

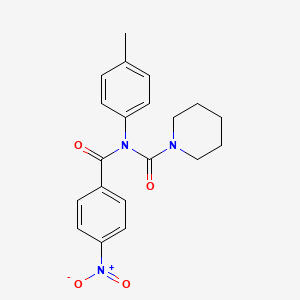

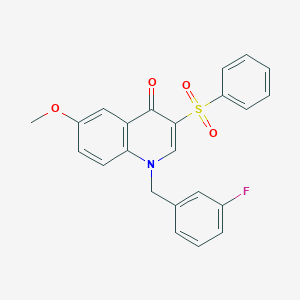

![(E)-2-Phenyl-N-[phenyl(pyridin-2-YL)methyl]ethenesulfonamide](/img/structure/B2660452.png)

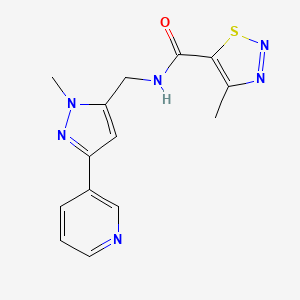

![4-[(Pyrimidin-2-ylsulfanyl)methyl]benzohydrazide](/img/structure/B2660460.png)

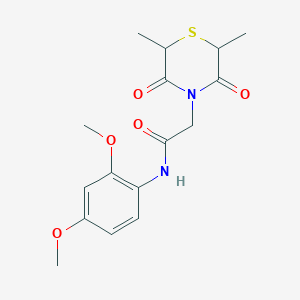

![N-(3-methoxyphenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B2660463.png)

![(Z)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-(thiophen-2-ylsulfonyl)piperidine-2-carboxamide](/img/structure/B2660465.png)

![8-(4-ethoxyphenyl)-3-hexyl-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2660466.png)

![N-[4-(2-pyrimidinyloxy)phenyl]acetamide](/img/structure/B2660469.png)

![3-(1-(1-(Benzo[d]oxazol-2-yl)pyrrolidine-2-carbonyl)piperidin-4-yl)oxazolidine-2,4-dione](/img/structure/B2660474.png)